6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Catalog No.
S14002952
CAS No.
M.F
C12H11ClN2O
M. Wt
234.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-...

Product Name

6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

IUPAC Name

6-(6-chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C12H11ClN2O/c13-10-2-1-9(3-15-10)12(6-14)4-11(5-12)7-16-8-11/h1-3H,4-5,7-8H2

InChI Key

USKWIWRPEKJDFY-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C#N)C3=CN=C(C=C3)Cl)COC2

6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a 6-chloropyridine moiety, which contributes to its biological activity and chemical reactivity. The molecular formula of this compound is C12H12ClN2OC_{12}H_{12}ClN_2O, and it has a molecular weight of approximately 236.69 g/mol. The spirocyclic framework provides unique steric and electronic properties, making it a subject of interest in medicinal chemistry and drug development.

The reactivity of 6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile can be attributed to its functional groups, particularly the carbonitrile and the chloropyridine components. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives with different biological activities.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile group can undergo hydrolysis to form corresponding carboxylic acids.
  • Reduction: The carbonitrile can also be reduced to primary amines, which may lead to compounds with enhanced biological properties.

These reactions are essential for modifying the compound for specific applications in pharmaceutical research.

This compound exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cancer and neurodegenerative diseases. The presence of the chloropyridine group enhances its interaction with biological targets such as:

  • Epidermal Growth Factor Receptor Kinase: Inhibitors targeting this receptor are crucial in cancer therapy.
  • Leucine-Rich Repeat Kinase 2: Inhibition of this kinase is being investigated for therapeutic applications in Parkinson's disease.

The unique structural features of 6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile contribute to its efficacy as a bioactive molecule.

Several synthetic routes have been developed for the preparation of 6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile:

  • Cyclization Reactions: Utilizing precursors containing both the chloropyridine and spirocyclic components, cyclization can be achieved through various methods such as:
    • Condensation reactions involving aldehydes or ketones.
    • Ring-closing reactions facilitated by catalysts.
  • Functional Group Modifications: Following the initial synthesis, further modifications such as halogenation or nitration can enhance biological activity or alter pharmacokinetic properties.

These methods highlight the versatility in synthesizing this compound for research and development purposes.

6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in medicinal chemistry:

  • Drug Development: Its potential as an inhibitor for specific kinases positions it as a candidate for developing new cancer therapies and treatments for neurodegenerative diseases.
  • Synthetic Intermediate: This compound serves as an intermediate in the synthesis of more complex bioactive molecules, contributing to drug discovery efforts.

Studies investigating the interaction of 6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile with various biological targets have demonstrated its potential efficacy:

  • Binding Affinity: Research indicates that this compound binds effectively to target kinases, inhibiting their activity and thereby affecting downstream signaling pathways.
  • Selectivity: Interaction studies suggest that it possesses selectivity towards certain kinases, which is critical for minimizing off-target effects in therapeutic applications.

These interactions underscore the importance of this compound in drug design and pharmacology.

Similar compounds include:

  • 6-Bromo-2-oxaspiro[3.3]heptane (CAS No: 1363380-78-2): This compound features a bromine substitution instead of chlorine, potentially altering its biological activity and reactivity.
  • 2-Oxa-6-azaspiro[3.3]heptane (CAS No: 174-78-7): Lacking the chloropyridine moiety, this compound may exhibit different pharmacological properties.
  • (R)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane (PubChem CID: 10176670): This bicyclic structure provides insights into how structural variations influence activity against similar targets.

Uniqueness

The uniqueness of 6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile lies in its specific combination of spirocyclic structure and chloropyridine functionality, which enhances its binding affinity and selectivity towards targeted kinases compared to other similar compounds. This distinctive architecture makes it a valuable candidate for further exploration in drug development initiatives aimed at treating various diseases.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

234.0559907 g/mol

Monoisotopic Mass

234.0559907 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types